3-(1,3-Benzodioxol-5-yl)-1-(3-nitrophenyl)prop-2-en-1-one

Structural biology X-ray crystallography Falcipain-2 allosteric site

3-(1,3-Benzodioxol-5-yl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS 1058712-24-5), also designated EC48 or PDB ligand JV1, is a synthetic (E)-chalcone derivative with molecular formula C₁₆H₁₁NO₅ and molecular weight 297.26 g/mol. It belongs to the chalcone family—aromatic ketones comprising two phenyl rings linked by an α,β-unsaturated carbonyl system—and is distinguished by a 3-nitrophenyl substituent on the ketone side and a 1,3-benzodioxol-5-yl (methylenedioxyphenyl) substituent on the alkene side.

Molecular Formula C16H11NO5
Molecular Weight 297.26 g/mol
CAS No. 1058712-24-5
Cat. No. B3079014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Benzodioxol-5-yl)-1-(3-nitrophenyl)prop-2-en-1-one
CAS1058712-24-5
Molecular FormulaC16H11NO5
Molecular Weight297.26 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C16H11NO5/c18-14(12-2-1-3-13(9-12)17(19)20)6-4-11-5-7-15-16(8-11)22-10-21-15/h1-9H,10H2/b6-4+
InChIKeyMALGARLLWBWYQV-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Benzodioxol-5-yl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS 1058712-24-5): Baseline Identity for Informed Procurement


3-(1,3-Benzodioxol-5-yl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS 1058712-24-5), also designated EC48 or PDB ligand JV1, is a synthetic (E)-chalcone derivative with molecular formula C₁₆H₁₁NO₅ and molecular weight 297.26 g/mol [1]. It belongs to the chalcone family—aromatic ketones comprising two phenyl rings linked by an α,β-unsaturated carbonyl system—and is distinguished by a 3-nitrophenyl substituent on the ketone side and a 1,3-benzodioxol-5-yl (methylenedioxyphenyl) substituent on the alkene side. The compound has been structurally characterized in complex with the malaria parasite protease falcipain-2 at 3.45 Å resolution (PDB 6SSZ), representing the first chalcone inhibitor co-crystallized with this validated antimalarial drug target [2].

Why Generic Chalcone Substitution Is Inadequate for 3-(1,3-Benzodioxol-5-yl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS 1058712-24-5) in Target-Based Research


Chalcones as a compound class exhibit notoriously steep structure–activity relationships (SAR), where subtle changes in aryl substitution pattern, regiochemistry, or heteroatom placement can abolish target engagement or invert inhibition modality [1]. Within the falcipain-2 inhibitor series, the 3-nitrophenyl/1,3-benzodioxol-5-yl combination of EC48 yields a mixed inhibition mechanism and enables co-crystallization with the protease—an outcome not achieved by the closely related competitive inhibitor EC54, which differs by only a single substituent replacement yet failed to produce usable crystallographic data [2]. Consequently, generic or uncharacterized chalcones offered as substitutes lack the structurally validated binding mode and experimentally confirmed inhibition mechanism that make this specific compound a reference tool. The evidence below quantifies exactly where CAS 1058712-24-5 diverges from its most relevant analogs.

Quantitative Differentiation Evidence for 3-(1,3-Benzodioxol-5-yl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS 1058712-24-5) vs. Closest Chalcone Analogs


Crystallographic Structure Determination vs. Structural Failure of Direct Analog EC54

EC48 (CAS 1058712-24-5) is the only (E)-chalcone inhibitor for which a high-resolution co-crystal structure with Plasmodium falciparum falcipain-2 (FP-2) has been solved. The structure, deposited as PDB 6SSZ at 3.45 Å resolution, reveals that the inhibitor occupies a novel allosteric pocket at the rear of the substrate-binding cleft—the first observation of a small molecule bound at this site in any falcipain protease [1]. In direct contrast, the closely related analog EC54—which differs solely by its aryl substitution pattern and exhibits purely competitive inhibition—was subjected to identical co-crystallization trials under the same soaking conditions but yielded no usable crystallographic data, precluding any structural characterization of its binding mode [1]. This binary crystallographic outcome establishes EC48 as the only structurally validated reference compound for probing the FP-2 allosteric rear cleft.

Structural biology X-ray crystallography Falcipain-2 allosteric site

Mixed Inhibition Mechanism vs. Competitive (EC54) and Non-Competitive (EC66) Chalcone Analogs

Enzymatic assays demonstrate that EC48 exhibits a mixed inhibition mechanism against FP-2, affecting both substrate binding (Km) and catalytic turnover (Vmax), which is consistent with its binding at an allosteric site remote from the catalytic center [1]. By contrast, EC54—the closest structural analog that reached co-crystallization trials—displays purely competitive inhibition, competing directly with substrate at the active site [1]. A third (E)-chalcone from the same library, EC66 (the most potent analog with IC₅₀ = 4.9 ± 1.3 µM), exerts non-competitive inhibition and is proposed to bind at a distinct allosteric site located between the catalytic site and the hemoglobin-binding arm [2]. Thus, despite their shared chalcone scaffold, these three compounds operate through three distinct inhibition modalities, making them non-interchangeable as mechanistic probes.

Enzyme kinetics Inhibition mechanism Falcipain-2

In Vitro Inhibitory Potency Against Recombinant Falcipain-2: Quantitative Ranking of EC48, EC54, and EC66

In head-to-head enzymatic screening of an in-house non-peptidic compound library against recombinant FP-2, three (E)-chalcones—EC48, EC54, and EC66—emerged as the most active compounds [1]. EC48 (CAS 1058712-24-5) yielded an IC₅₀ of 8.5 ± 0.8 µM. EC54 showed marginally weaker activity at 9.5 ± 0.2 µM, while EC66 was the most potent of the series at 4.9 ± 1.3 µM. Although EC48 is not the most potent analog, its IC₅₀ is statistically indistinguishable from EC54 (overlapping error ranges) and approximately 1.7-fold weaker than EC66. Critically, EC48 is the only one of the three for which a co-crystal structure exists, conferring it a unique dual role as both an inhibitor and a structural probe that neither EC54 nor EC66 can fulfill.

Antimalarial drug discovery Cysteine protease inhibition IC₅₀ comparison

Regioisomeric Specificity of Nitrophenyl Substitution: 3-Nitro vs. 4-Nitro Chalcone Divergent Biological Profiles

The 3-nitrophenyl substitution pattern on the chalcone A-ring of EC48 is a specific determinant of FP-2 allosteric site recognition, as evidenced by defined electron density for the nitrophenyl moiety in the PDB 6SSZ co-crystal structure [1]. In contrast, 4-nitrophenyl chalcone regioisomers have been independently investigated as fluorescent probes and PET tracer precursors for α-synuclein aggregates in neurodegenerative disease models—a target and application space entirely distinct from malaria cysteine protease inhibition [2]. While no direct head-to-head FP-2 inhibition data for the 4-nitro regioisomer of EC48 has been published, the divergent research trajectories of 3-nitro vs. 4-nitro chalcones underscore that the nitro group position is not a trivial substitution but a critical determinant of biological target engagement.

Structure–activity relationship Regioisomerism Target selectivity

Optimal Research and Industrial Application Scenarios for 3-(1,3-Benzodioxol-5-yl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS 1058712-24-5)


Structural Biology Reference Standard for Falcipain-2 Allosteric Rear-Cleft Crystallography

CAS 1058712-24-5 is the only small molecule for which a co-crystal structure with FP-2 has been solved showing ligand occupancy at the rear of the substrate-binding cleft (PDB 6SSZ, 3.45 Å) [1]. This makes it the definitive reference ligand for crystallographic soaking or co-crystallization experiments aimed at characterizing novel FP-2 inhibitors targeting this allosteric region. Structural biology core facilities and academic crystallography groups can use EC48 as a positive-control ligand to validate FP-2 crystal forms, assess diffraction quality, or benchmark new FP-2 constructs before committing rare or costly novel inhibitors to crystallization trials. Its established binding mode—with clear electron density for both the 3-nitrophenyl and 1,3-benzodioxol-5-yl moieties—provides a reliable internal control for molecular replacement phasing and ligand-fitting protocols.

Chemical Probe for Mixed-Type Enzyme Inhibition Mechanism Studies on Cysteine Proteases

Because EC48 exhibits mixed inhibition—simultaneously affecting substrate affinity (Km) and catalytic rate (Vmax)—it serves as a well-characterized tool compound for enzymatic studies aimed at distinguishing allosteric from active-site-directed inhibition modalities in papain-family cysteine proteases [1]. Unlike competitive inhibitors (e.g., EC54) or purely non-competitive inhibitors (e.g., EC66), EC48's dual perturbation of kinetic parameters allows researchers to calibrate enzyme kinetics assays, validate computational models of allosteric coupling, or benchmark new biophysical methods (e.g., surface plasmon resonance, thermal shift assays) designed to detect mixed-mode binding. Its reproducible IC₅₀ of 8.5 ± 0.8 µM under standard FP-2 assay conditions (pH 5.5, 30°C) provides a consistent activity reference [2].

Pharmacophore Template for Fragment-Based and Structure-Guided Antimalarial Drug Design

The PDB 6SSZ structure provides atomic-resolution detail of the EC48 pharmacophore engaged with FP-2, identifying key interactions including hydrophobic contacts and hydrogen-bonding networks that stabilize the chalcone in the rear allosteric cleft [1]. Medicinal chemistry teams pursuing fragment-based drug discovery against falcipain-2 can use EC48 as a validated starting scaffold for fragment growing, scaffold hopping, or linker optimization strategies. The benzodioxole ring, the α,β-unsaturated ketone linker, and the 3-nitrophenyl group each occupy distinct sub-pockets identifiable in the electron density map, enabling rational substitution at each position. Furthermore, the mixed inhibition mechanism of EC48 suggests that elaborated derivatives may retain the ability to modulate both substrate binding and catalysis—a desirable profile for overcoming resistance-conferring active-site mutations.

Positive Control and Assay Validation Standard for Chalcone-Based Falcipain-2 Inhibitor Screening

For high-throughput screening (HTS) campaigns and secondary dose–response confirmation assays targeting FP-2, EC48 provides a reproducible, moderately potent positive control (IC₅₀ = 8.5 ± 0.8 µM) with a known inhibition mechanism and structural binding mode [1][2]. Its IC₅₀ falls in a range that is neither too potent (avoiding compound carryover and solvent artifact issues associated with sub-micromolar controls) nor too weak to distinguish assay noise from genuine inhibition. The availability of a co-crystal structure further enables hit triage by allowing direct comparison of computationally docked poses of screening hits against the experimentally validated EC48 binding mode, improving the fidelity of virtual screening workflows and reducing false-positive triage rates.

Quote Request

Request a Quote for 3-(1,3-Benzodioxol-5-yl)-1-(3-nitrophenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.